4-allyl-5-(4-chlorobenzyl)-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-allyl-5-(4-chlorobenzyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that belongs to the class of 1,2,4-triazoles This compound is characterized by the presence of an allyl group, a chlorobenzyl group, and a thiol group attached to the triazole ring
Scientific Research Applications
4-allyl-5-(4-chlorobenzyl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:
Medicinal Chemistry: It has potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.
Materials Science: It can be used in the synthesis of polymers and materials with specific properties.
Biology: It can be used as a probe to study biological processes involving sulfur-containing compounds.
Industry: It can be used in the development of agrochemicals and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-allyl-5-(4-chlorobenzyl)-4H-1,2,4-triazole-3-thiol typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized by the cyclization of appropriate hydrazine derivatives with carbon disulfide and an alkylating agent.
Introduction of the Allyl Group: The allyl group can be introduced through an allylation reaction using allyl bromide in the presence of a base such as potassium carbonate.
Attachment of the Chlorobenzyl Group: The chlorobenzyl group can be attached via a nucleophilic substitution reaction using 4-chlorobenzyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-allyl-5-(4-chlorobenzyl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The allyl and chlorobenzyl groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride can be used as reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: Dihydrotriazoles.
Substitution: Various substituted triazoles depending on the nucleophile used.
Mechanism of Action
The mechanism of action of 4-allyl-5-(4-chlorobenzyl)-4H-1,2,4-triazole-3-thiol involves its interaction with molecular targets such as enzymes and receptors. The thiol group can form covalent bonds with cysteine residues in proteins, leading to inhibition or modulation of enzyme activity. The triazole ring can interact with nucleic acids and proteins, affecting their function and stability.
Comparison with Similar Compounds
Similar Compounds
- 4-allyl-5-(4-methylbenzyl)-4H-1,2,4-triazole-3-thiol
- 4-allyl-5-(4-bromobenzyl)-4H-1,2,4-triazole-3-thiol
- 4-allyl-5-(4-fluorobenzyl)-4H-1,2,4-triazole-3-thiol
Uniqueness
4-allyl-5-(4-chlorobenzyl)-4H-1,2,4-triazole-3-thiol is unique due to the presence of the chlorobenzyl group, which can impart specific electronic and steric properties. This can influence its reactivity and interaction with biological targets, making it distinct from other similar compounds.
Properties
IUPAC Name |
3-[(4-chlorophenyl)methyl]-4-prop-2-enyl-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3S/c1-2-7-16-11(14-15-12(16)17)8-9-3-5-10(13)6-4-9/h2-6H,1,7-8H2,(H,15,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVXKKKRBRPDOED-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=NNC1=S)CC2=CC=C(C=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10404575 |
Source
|
Record name | 4-allyl-5-(4-chlorobenzyl)-4H-1,2,4-triazole-3-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10404575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.76 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
667437-95-8 |
Source
|
Record name | 4-allyl-5-(4-chlorobenzyl)-4H-1,2,4-triazole-3-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10404575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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